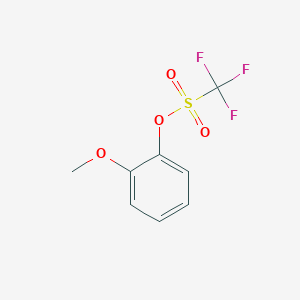

2-Methoxyphenyl trifluoromethanesulfonate

Overview

Description

2-Methoxyphenyl trifluoromethanesulfonate, also known as methoxytrifluoromethanesulfonate, is a chemical reagent used in organic synthesis. It has the molecular formula C8H7F3O4S and an average mass of 256.199 Da .

Molecular Structure Analysis

The molecular structure of 2-Methoxyphenyl trifluoromethanesulfonate consists of a methoxyphenyl group attached to a trifluoromethanesulfonate group . The exact 3D structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis

2-Methoxyphenyl trifluoromethanesulfonate is a liquid at 20 degrees Celsius . It has a boiling point of 116 °C/17 mmHg , a specific gravity of 1.42 , and a refractive index of 1.46 .Scientific Research Applications

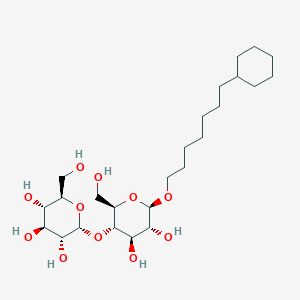

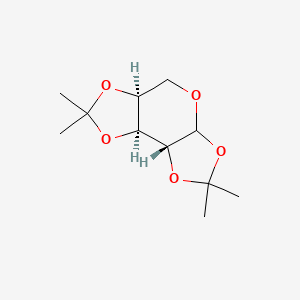

Glycosylation Reactions

2-Methoxyphenyl trifluoromethanesulfonate plays a significant role in glycosylation reactions. For instance, it's used in the generation of glycosyl triflates from thioglycosides, which are then converted to glycosides with good yield and selectivity. This process is facilitated by certain reagents and occurs in specific conditions like low temperatures and in the presence of dichloromethane (Crich & Smith, 2000).

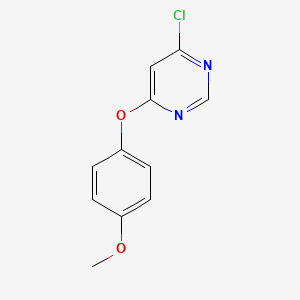

Synthesis of Chrysene Derivatives

The compound is involved in the synthesis of chrysene derivatives, which are complex organic structures. A specific process involves the cross-coupling of certain acetophenones with alkynylbenzaldehydes. This results in a one-pot synthesis of multisubstituted chrysenes, highlighting the compound's role in facilitating complex organic reactions (Guo, Zhou, Zhang, & Hua, 2015).

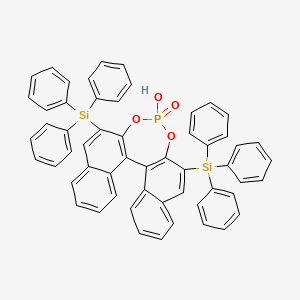

Catalysis in Acylation Reactions

It serves as a catalyst in acylation reactions. Scandium trifluoromethanesulfonate, for example, is an effective catalyst for acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids. This highlights its utility in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Derivatizing Agents for Biological Analysis

It has applications as a derivatizing agent, particularly in the HPLC analysis of betaines. Certain trifluoromethanesulfonates show promise for use with UV and/or fluorescence detectors in this context, proving its versatility in analytical chemistry (Happer, Hayman, Storer, & Lever, 2004).

Synthesis and Cycloaddition Reactions

In synthesis and cycloaddition reactions, salts of trifluoromethanesulfonate are reported. These compounds are created via modifications of existing procedures, demonstrating its importance in the synthesis of complex organic molecules (Caputo, Price, Jennings, McDonald, & Jones, 2008).

Mediation in Glycosidations

The compound mediates glycosidations involving specific donors,leading to productive condensations. This application is crucial in the synthesis of glycosides, highlighting its role in facilitating reactions that require precise control over product formation (Litjens, Bos, Codée, Berg, Overkleeft, & Marel, 2005).

Radiochemical Synthesis

It is used in the synthesis of radio-tracers, like in the preparation of [18F]GBR 13119, a potential radio-tracer for the dopamine uptake system. This illustrates its utility in the field of nuclear medicine and diagnostic imaging (Haka, Kilbourn, Watkins, & Toorongian, 1989).

Applications in Fuel Cell Technology

In fuel cell technology, derivatives of trifluoromethanesulfonate are explored as proton-conducting ionic liquids. These applications underscore its potential in the development of energy technologies, particularly in high-temperature PEM fuel cells (Wippermann, Wackerl, Lehnert, Huber, & Korte, 2016).

Organic Synthesis

It plays a significant role in organic synthesis, particularly in reactions like electrophilic aromatic substitution and formation of carbon–carbon and carbon–heteroatom bonds. Its high protonating power and low nucleophilicity make it a valuable reagent in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Polymer Technology

In polymer technology, it is used in the synthesis of comb-shaped poly(arylene ether sulfone)s for fuel cell applications. Its role in enhancing proton and methanol transport properties of these polymers is crucial for their performance as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).

Catalyst in Organic Reactions

It serves as a highly efficient and reusable catalyst for selective methoxymethylation of alcohols and phenols. This application highlights its versatility and effectiveness as a catalyst in organic chemistry (Moghadam et al., 2010).

Safety And Hazards

properties

IUPAC Name |

(2-methoxyphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O4S/c1-14-6-4-2-3-5-7(6)15-16(12,13)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDZTJFBROIDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472465 | |

| Record name | 2-Methoxyphenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyphenyl trifluoromethanesulfonate | |

CAS RN |

59099-58-0 | |

| Record name | 2-Methoxyphenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyphenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

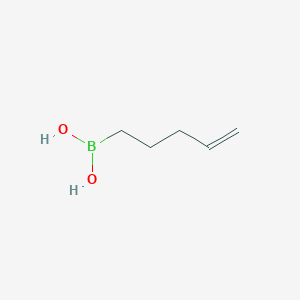

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1354266.png)

![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)